5-(3-ethoxypropyl)-3-(2-hydroxyphenyl)-4-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
CAS No.:
Cat. No.: VC15279834
Molecular Formula: C23H25N3O3
Molecular Weight: 391.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H25N3O3 |
|---|---|
| Molecular Weight | 391.5 g/mol |
| IUPAC Name | 5-(3-ethoxypropyl)-3-(2-hydroxyphenyl)-4-(4-methylphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
| Standard InChI | InChI=1S/C23H25N3O3/c1-3-29-14-6-13-26-22(16-11-9-15(2)10-12-16)19-20(24-25-21(19)23(26)28)17-7-4-5-8-18(17)27/h4-5,7-12,22,27H,3,6,13-14H2,1-2H3,(H,24,25) |
| Standard InChI Key | FGPZLKIVCJYNBU-UHFFFAOYSA-N |
| Canonical SMILES | CCOCCCN1C(C2=C(C1=O)NN=C2C3=CC=CC=C3O)C4=CC=C(C=C4)C |
Introduction
The compound 5-(3-ethoxypropyl)-3-(2-hydroxyphenyl)-4-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex organic molecule belonging to the pyrrolopyrazolone class. This class of compounds is known for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific compound features a unique combination of functional groups, which may contribute to its potential biological effects.
Synthesis Methods
The synthesis of 5-(3-ethoxypropyl)-3-(2-hydroxyphenyl)-4-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one typically involves multi-step reactions starting from simpler pyrazole derivatives. Common methods include condensation reactions and cyclization processes, often requiring careful control of reaction conditions to achieve high yields and purity.
Potential Applications
Pyrrolopyrazolones have been explored for their potential in medicinal chemistry due to their broad spectrum of biological activities. While specific data on 5-(3-ethoxypropyl)-3-(2-hydroxyphenyl)-4-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one might be limited, similar compounds have shown:
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Anti-inflammatory Activity: By inhibiting enzymes involved in inflammation pathways.
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Antimicrobial Activity: Against various bacterial and fungal strains.
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Anticancer Activity: Through mechanisms like cell cycle arrest and apoptosis induction.
Research Findings
| Study Focus | Key Findings |
|---|---|
| Anti-inflammatory Effects | Pyrrolopyrazolones have been shown to reduce inflammation in animal models by inhibiting COX-2 enzymes. |
| Antimicrobial Effects | Some pyrrolopyrazolones exhibit potent activity against drug-resistant bacterial strains. |
| Anticancer Effects | These compounds can induce apoptosis in cancer cells, suggesting potential as anticancer agents. |
Safety and Toxicity
While detailed toxicity data for 5-(3-ethoxypropyl)-3-(2-hydroxyphenyl)-4-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is not readily available, compounds in this class generally require thorough safety assessments. Common concerns include potential liver toxicity and allergic reactions, which necessitate careful handling and testing.
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